7-methyl-1H-imidazo[1,2-b]pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-4-8-9-3-2-7-6(5)9/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILJTRHSUJVIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNN2C1=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Methyl 1h Imidazo 1,2 B Pyrazole and Its Derivatives
Classical and Contemporary Synthetic Routes to the Imidazo[1,2-b]pyrazole Core
The construction of the fused imidazo[1,2-b]pyrazole ring system can be achieved through several synthetic approaches, ranging from classical cyclocondensation reactions to modern multi-component strategies.
Cyclocondensation Reactions for Ring Formation
Cyclocondensation reactions represent a fundamental approach to the synthesis of the imidazo[1,2-b]pyrazole core. These reactions typically involve the formation of the fused ring system from two or more precursor molecules through the sequential formation of multiple bonds.
A common strategy involves the reaction of a 5-aminopyrazole derivative with a suitable α-halocarbonyl compound. For instance, the condensation of 5-amino-3-methyl-1H-pyrazole with chloroacetaldehyde (B151913) would be a direct route to 7-methyl-1H-imidazo[1,2-b]pyrazole. The initial step is the nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) onto the carbonyl carbon of the aldehyde, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused heterocyclic system.
Another classical approach is the condensation of a hydrazine (B178648) derivative with a dicarbonyl compound or its equivalent. For example, reacting 2-hydrazinoacetaldehyde diethyl acetal (B89532) with (ethoxymethylene)malononitrile and subsequent ring closure can produce imidazo[1,2-b]pyrazole-7-carbonitrile. researchgate.net
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) have emerged as powerful tools for the rapid and efficient construction of complex molecular scaffolds like imidazo[1,2-b]pyrazoles from simple starting materials in a single synthetic operation. nih.gov These reactions offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.
The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction (3CR) widely utilized for the synthesis of imidazo-fused heterocycles. nih.govresearchgate.netmdpi.com This reaction involves the condensation of an amino-heterocycle, an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst. For the synthesis of imidazo[1,2-b]pyrazoles, a 5-aminopyrazole serves as the amino-heterocycle component.
The GBB reaction allows for the facile synthesis of a diverse library of 1H-imidazo[1,2-b]pyrazoles by varying the aldehyde and isocyanide components. nih.govbeilstein-journals.org For the specific synthesis of this compound derivatives, one could employ a 3-methyl-5-aminopyrazole as the starting heterocycle. The reaction proceeds through the formation of an imine from the aminopyrazole and the aldehyde, which is then attacked by the isocyanide. Subsequent intramolecular cyclization and tautomerization lead to the final imidazo[1,2-b]pyrazole product. The use of various aldehydes and isocyanides allows for the introduction of diverse substituents at positions 2 and 3 of the imidazo[1,2-b]pyrazole core.
A study demonstrated the synthesis of a 46-membered imidazo[1,2-b]pyrazole library with yields up to 83% using the GBB reaction. beilstein-journals.org
Table 1: Examples of GBB Reaction for the Synthesis of Imidazo[1,2-b]pyrazole Derivatives nih.govbeilstein-journals.org
| Aldehyde | Isocyanide | 5-Aminopyrazole Derivative | Product | Yield (%) |
| p-Tolualdehyde | tert-Butyl isocyanide | 5-Amino-1H-pyrazole-4-carbonitrile | 2-(p-Tolyl)-3-(tert-butylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile | 76 |
| Benzaldehyde | Cyclohexyl isocyanide | 5-Amino-1H-pyrazole-4-carbonitrile | 2-Phenyl-3-(cyclohexylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile | 83 |
| 4-Chlorobenzaldehyde | Benzyl isocyanide | Ethyl 5-amino-1H-pyrazole-4-carboxylate | Ethyl 2-(4-chlorophenyl)-3-(benzylamino)-1H-imidazo[1,2-b]pyrazole-7-carboxylate | 75 |
One-pot sequential syntheses combine multiple reaction steps in a single reaction vessel without the isolation of intermediates, offering increased efficiency and sustainability. beilstein-journals.org A notable one-pot approach for imidazo[1,2-b]pyrazoles involves the in situ formation of a 5-aminopyrazole precursor followed by a GBB reaction. nih.gov
For example, the microwave-assisted cyclocondensation of ethoxymethylenemalononitrile (B14416) with hydrazine can rapidly generate 5-aminopyrazole-4-carbonitrile. nih.gov Subsequently, the addition of an aldehyde and an isocyanide to the same reaction vessel initiates the GBB reaction, leading to the formation of highly functionalized 1H-imidazo[1,2-b]pyrazoles. nih.govbeilstein-journals.org This sequential one-pot protocol has been successfully employed to synthesize a library of these compounds with yields ranging from 23% to 83%. beilstein-journals.org
Utilization of Precursors and Building Blocks in Imidazo[1,2-b]pyrazole Synthesis
The choice of precursors and building blocks is crucial in directing the synthesis towards the desired imidazo[1,2-b]pyrazole derivatives. 5-Aminopyrazoles are key trifunctional building blocks in the synthesis of this scaffold. nih.govbeilstein-journals.org Specifically, for the synthesis of 7-methyl substituted analogs, 5-amino-3-methyl-1H-pyrazole is the essential precursor.
Other important building blocks include various aldehydes and isocyanides, which introduce diversity at the 2- and 3-positions of the imidazo[1,2-b]pyrazole core. The reaction conditions, such as the choice of solvent and catalyst, also play a significant role in the outcome of the synthesis. For instance, trifluoroacetic acid (TFA) has been shown to be an effective catalyst for the GBB reaction in the synthesis of imidazo[1,2-b]pyrazoles. beilstein-journals.org
Regioselective Functionalization and Derivatization Strategies of the Imidazo[1,2-b]pyrazole System
The selective functionalization of the pre-formed 1H-imidazo[1,2-b]pyrazole scaffold is a powerful strategy to introduce various functional groups at specific positions, further expanding the chemical diversity of this heterocyclic system. rsc.orgnih.gov
A methodology for the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been developed using regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping with various electrophiles. rsc.orgnih.gov For instance, a brominated 1H-imidazo[1,2-b]pyrazole can undergo a Br/Mg-exchange to introduce functional groups at the 7-position. nih.govresearchgate.net Subsequent regioselective magnesiation at the 3-position allows for the introduction of a second functional group. nih.gov
This approach provides a versatile route to di- and tri-functionalized 1H-imidazo[1,2-b]pyrazoles. For example, a cyano-substituted 1H-imidazo[1,2-b]pyrazole was successfully magnesiated and then reacted with a variety of electrophiles, including a copper-catalyzed allylation and Negishi-type cross-couplings, to afford a range of 3-functionalized products in good yields (57–89%). rsc.org
Further metalation at the 6-position with TMP₂Zn·MgCl₂·2LiCl can lead to a fragmentation of the pyrazole ring, providing access to push-pull dyes. nih.gov This highlights the rich and sometimes unexpected reactivity of the imidazo[1,2-b]pyrazole system under different reaction conditions.
An exploration of the synthetic routes toward this compound and its variously substituted analogues reveals a sophisticated array of modern organic chemistry techniques. These methodologies provide chemists with the tools to selectively functionalize the bicyclic core, enabling the development of novel compounds. The primary strategies employed include metalation-enabled functionalization and transition-metal-catalyzed cross-coupling reactions, which allow for the precise introduction of a wide range of substituents at specific positions on the imidazo[1,2-b]pyrazole scaffold.
1 Metalation-Enabled Functionalization (e.g., Br/Mg-exchange, Magnesiation, Zincation)
The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been systematically achieved through various metalation techniques. These methods rely on the generation of organometallic intermediates that can then react with a diverse set of electrophiles.
A key strategy involves a bromine-magnesium (Br/Mg) exchange. This process typically starts with a brominated 1H-imidazo[1,2-b]pyrazole, which is treated with a Grignard reagent like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl). This exchange generates a magnesiated intermediate that is poised for reaction. For instance, the treatment of SEM-protected 7-bromo-1H-imidazo[1,2-b]pyrazole with iPrMgCl·LiCl at low temperatures produces the corresponding magnesium derivative. This intermediate can then be trapped with various electrophiles to introduce functionality specifically at the C-7 position. nih.govrsc.org Yields for these trapping reactions range from 50-96%. nih.gov
Regioselective magnesiation and zincation using sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases are also powerful tools for functionalizing this scaffold. nih.govrsc.org These methods allow for direct deprotonation at specific sites due to differences in kinetic acidity of the ring protons. Research has shown that after initial functionalization at the C-7 position, subsequent selective metalation at other positions becomes feasible. nih.gov
Specifically, the use of TMPMgCl·LiCl enables regioselective magnesiation at the C-3 position. The resulting organomagnesium intermediate can undergo various reactions, including copper-catalyzed allylations, thiolations, and Negishi-type cross-couplings after transmetalation with zinc chloride (ZnCl₂), to introduce a wide array of substituents. nih.govrsc.org
Furthermore, selective zincation at the C-2 position can be achieved using the more reactive TMP₂Zn·MgCl₂·2LiCl base. nih.govrsc.org This allows for the introduction of functional groups at the last remaining unsubstituted carbon position of the heterocyclic core. However, attempts to functionalize the C-6 position using this method on a heavily substituted scaffold have been shown to result in a fragmentation of the pyrazole ring, leading to the formation of push-pull dyes. nih.gov
The following table summarizes the metalation-enabled functionalization at the C-7 position of a SEM-protected 7-bromo-1H-imidazo[1,2-b]pyrazole via Br/Mg-exchange. nih.gov
| Electrophile | Reagent/Conditions | Product Substituent | Yield (%) |
| MeSSO₂Ph | iPrMgCl·LiCl, then electrophile | -SMe | 96 |
| TsCN | iPrMgCl·LiCl, then electrophile | -CN | 81 |
| TESCl | iPrMgCl·LiCl, then electrophile | -TES | 50 |
2 Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Direct Arylation)
Transition-metal-catalyzed reactions are a cornerstone for creating carbon-carbon bonds in the synthesis of complex organic molecules, and the 1H-imidazo[1,2-b]pyrazole scaffold is no exception. Palladium-catalyzed reactions, in particular, have been effectively utilized.
One of the most significant advances in this area is the palladium-catalyzed direct C-H arylation. This method avoids the pre-functionalization (e.g., halogenation or metalation) of the heterocycle that is required in traditional cross-coupling reactions. The first regioselective palladium-catalyzed direct arylation of the C-3 position of the 1H-imidazo[1,2-b]pyrazole core has been developed. nih.gov This methodology allows for the coupling of the scaffold with a variety of aryl bromides, accommodating both electron-rich and electron-poor substituents, with reported yields being good to excellent. nih.gov This powerful reaction provides a rapid route to a diverse library of 3-aryl-1H-imidazo[1,2-b]pyrazole derivatives.
In addition to direct C-H activation, traditional cross-coupling reactions are also employed. As mentioned previously, organometallic intermediates generated from metalation can undergo palladium-catalyzed cross-coupling. For example, after a regioselective magnesiation at the C-3 position and subsequent transmetalation with ZnCl₂, the resulting organozinc species can participate in Negishi-type cross-couplings with aryl iodides. nih.govrsc.org This two-step sequence provides an alternative route to C-3 arylated products.
The table below presents examples of Negishi cross-coupling reactions for the functionalization of the C-3 position. nih.gov
| Aryl Iodide | Catalyst/Conditions | Product Substituent | Yield (%) |
| 4-Iodo-N,N-dimethylaniline | Pd(dba)₂, SPhos, THF | 4-(Dimethylamino)phenyl | 89 |
| 1-Iodo-4-methoxybenzene | Pd(dba)₂, SPhos, THF | 4-Methoxyphenyl | 81 |
| Ethyl 4-iodobenzoate | Pd(dba)₂, SPhos, THF | 4-(Ethoxycarbonyl)phenyl | 75 |
| 4-Iodonitrobenzene | Pd(dba)₂, SPhos, THF | 4-Nitrophenyl | 57 |
3 Introduction of Diverse Substituents at Specific Positions (e.g., C-2, C-3, C-6, C-7)
The ability to introduce a variety of chemical groups at specific locations on the 1H-imidazo[1,2-b]pyrazole ring system is crucial for tuning its properties. Synthetic strategies have been developed to achieve selective functionalization at each of the carbon atoms of the bicyclic system. tandfonline.com
C-7 Position: The C-7 position is often the first to be functionalized. A common method begins with the bromination of the scaffold at this position using reagents like N-bromosuccinimide (NBS). rsc.org The resulting 7-bromo derivative is then activated via a Br/Mg-exchange using iPrMgCl·LiCl, and the subsequent magnesiated intermediate is quenched with an electrophile, leading to a 7-substituted product. nih.govrsc.org
C-3 Position: With the C-7 position occupied, the C-3 position becomes the most acidic site for deprotonation. Regioselective magnesiation using TMPMgCl·LiCl, followed by electrophilic trapping, effectively installs substituents at C-3. nih.govrsc.org Alternatively, palladium-catalyzed direct C-H arylation offers a streamlined route to introduce aryl groups at this position without prior metalation. nih.gov
C-2 Position: Following the functionalization of C-7 and C-3, the C-2 position can be targeted. A regioselective zincation using the stronger base TMP₂Zn·MgCl₂·2LiCl deprotonates the C-2 position, allowing for the introduction of a third substituent through reaction with an electrophile. nih.govrsc.org This completes the functionalization of the imidazole (B134444) portion of the scaffold.
C-6 Position: The introduction of substituents at the C-6 position is typically achieved by starting the synthesis with an already substituted pyrazole precursor rather than by direct functionalization of the fused imidazo[1,2-b]pyrazole ring. rsc.org Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are particularly useful for this purpose. beilstein-journals.orgnih.gov In this one-pot reaction, a 5-aminopyrazole, an aldehyde, and an isocyanide condense to form the imidazo[1,2-b]pyrazole core. The substituent at the C-6 position of the final product is determined by the choice of the aldehyde starting material, allowing for significant diversity. beilstein-journals.orgnih.gov
The following table provides a summary of the sequential functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. rsc.orgresearchgate.net
| Position | Method | Key Reagents | Result |
| C-7 | Bromination & Br/Mg Exchange | NBS; iPrMgCl·LiCl; Electrophile | Selective introduction of a substituent at C-7. |
| C-3 | Regioselective Magnesiation | TMPMgCl·LiCl; Electrophile | Selective introduction of a substituent at C-3. |
| C-2 | Regioselective Zincation | TMP₂Zn·MgCl₂·2LiCl; Electrophile | Selective introduction of a substituent at C-2. |
| C-6 | Multicomponent Reaction | Substituted Aldehyde, 5-Aminopyrazole, Isocyanide | Incorporation of a substituent at C-6 from the start of the synthesis. |
Chemical Reactivity and Transformations of 7 Methyl 1h Imidazo 1,2 B Pyrazole
Electrophilic and Nucleophilic Reactivity Profiles of the Fused System
The imidazo[1,2-b]pyrazole core, a π-excessive system, generally shows a preference for electrophilic substitution reactions. The pyrazole (B372694) ring itself is known to react readily with electrophiles, typically at the C4 position. chim.it This is because electrophilic attack at C3 or C5 would lead to a highly unstable positively charged azomethine intermediate. rrbdavc.org In the fused 7-methyl-1H-imidazo[1,2-b]pyrazole system, the precise location of electrophilic attack can be influenced by the directing effects of the methyl group and the electronic interplay between the two heterocyclic rings.
Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been successfully achieved through metalation strategies. researchgate.net These methods allow for the introduction of various functional groups at specific positions. For instance, brominated 1H-imidazo[1,2-b]pyrazoles can undergo a bromine-magnesium exchange to introduce substituents at the 7-position. Furthermore, the use of TMP-bases (2,2,6,6-tetramethylpiperidyl) enables regioselective magnesiation or zincation, opening pathways to functionalize other positions on the ring system, such as C3 or C6, followed by trapping with a range of electrophiles. researchgate.netresearchgate.net
Ring-Opening and Rearrangement Reactions (e.g., Pyrazole Ring Fragmentation)
The imidazo[1,2-b]pyrazole core can undergo ring-opening and rearrangement reactions under specific conditions. One notable transformation is the fragmentation of the pyrazole ring. researchgate.netrsc.org This fragmentation has been utilized to create push-pull dyes that feature a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core. rsc.org
While specific studies on the 7-methyl derivative are limited, the general chemistry of pyrazoles and related fused systems suggests that ring-opening can be initiated by various reagents and conditions. For example, pyrazolines have been shown to undergo unexpected ring-opening reactions with activated alkynes. rsc.org The stability of the imidazo[1,2-b]pyrazole ring system is significant, but under forcing conditions or with specific reagents, cleavage of the pyrazole or imidazole (B134444) ring is a possibility. The regioselectivity of such ring-opening reactions is often dictated by the electronic effects of the substituents on the ring. magtech.com.cn
Formation of Fused Derivatives and Hybrid Heterocyclic Systems
The this compound scaffold serves as a valuable building block for the synthesis of more complex fused heterocyclic systems. The functional groups introduced through the reactivity patterns described in section 3.1 can be further elaborated to construct additional rings.
The development of multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, has provided an efficient pathway for the synthesis of a diverse library of imidazo[1,2-b]pyrazole derivatives. nih.govbeilstein-journals.org This one-pot, three-component reaction involving an aminopyrazole, an aldehyde, and an isocyanide allows for the rapid assembly of the imidazo[1,2-b]pyrazole core with various substituents. nih.gov This methodology has been instrumental in creating libraries of these compounds for pharmacological screening. nih.govnih.gov The synthesis of pyrazole derivatives, in general, has been extensively reviewed, with cyclocondensation reactions being a primary method. chim.itnih.gov
These synthetic strategies enable the fusion of the imidazo[1,2-b]pyrazole core with other heterocyclic or carbocyclic rings, leading to novel chemical entities with potentially unique properties.
Stability and Degradation Pathways of the Imidazo[1,2-b]pyrazole Core
The stability of related heterocyclic compounds, such as temozolomide (B1682018) (an imidazotetrazine), has been studied, revealing that factors like humidity can accelerate degradation. mdpi.com The formation of co-crystals with other molecules can enhance the stability of such compounds. mdpi.com While specific degradation pathways for this compound are not extensively documented in the provided search results, it is plausible that degradation could involve oxidation of the methyl group, cleavage of the heterocyclic rings, or other transformations depending on the specific conditions. The presence of the methyl group might also provide a site for metabolic oxidation in biological systems.
Further research is needed to fully elucidate the specific degradation pathways and long-term stability of the this compound core under various environmental and physiological conditions.
Structural Elucidation and Conformational Analysis of 7 Methyl 1h Imidazo 1,2 B Pyrazole Analogs
Spectroscopic Characterization Techniques
A combination of modern spectroscopic methods provides a powerful toolkit for the definitive identification and structural analysis of 7-methyl-1H-imidazo[1,2-b]pyrazole and its analogs. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offer complementary information to piece together the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals that allow for the unambiguous assignment of each proton and carbon atom in the fused ring system.
While specific experimental data for this compound is available from chemical suppliers, detailed published spectra for this exact compound are not widespread in the literature. rsc.orgbldpharm.com However, extensive NMR data for the parent 1H-imidazo[1,2-b]pyrazole and its various substituted derivatives offer a solid foundation for predicting and interpreting the spectra of the 7-methyl analog. nih.govnih.govresearchgate.netresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 | ~8.0 | - |
| H-2 | ~7.5 | C-2: ~120 |
| H-3 | ~6.5 | C-3: ~110 |
| - | - | C-5: ~140 |
| H-6 | ~7.0 | C-6: ~115 |
| - | - | C-7: ~135 |
| CH₃-7 | ~2.4 | CH₃-7: ~15 |
| - | - | C-7a: ~130 |
Note: These are predicted values based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.
Key expected vibrational frequencies include C-H stretching from the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the fused heterocyclic system, and the N-H stretching of the imidazole (B134444) ring. The presence of a band around 1534 cm⁻¹ can be attributed to the C=N stretching vibration, a characteristic feature of the imidazo[1,2-b]pyrazole core. fishersci.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3100-3000 |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (CH₃) | 2960-2850 |
| C=C and C=N Stretch | 1650-1500 |
| C-N Stretch | 1350-1250 |
| C-H Bending | 900-675 |
Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. For this compound (C₆H₇N₃), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* transitions within the aromatic system.
For this compound, the absorption maximum (λmax) is observed at 268 nm (log ε 4.51) in ethanol, which is characteristic of the electronic transitions within the fused heterocyclic rings. fishersci.com The position and intensity of these absorption bands can be influenced by the solvent and the nature of any substituents on the ring system. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structure Determination and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound has not been reported in publicly accessible databases, the crystal structures of closely related analogs, such as 2,3-dihydro-1H-imidazo[1,2-b]pyrazole, have been determined. nih.gov
Computational Approaches to Structural Confirmation and Preferred Conformations
In conjunction with experimental techniques, computational chemistry provides a powerful means to investigate the structural and electronic properties of molecules. Density Functional Theory (DFT) calculations are commonly employed to predict the preferred conformations, geometric parameters, and spectroscopic properties of heterocyclic compounds. nih.gov
For this compound, DFT calculations can be used to optimize the molecular geometry and predict the lowest energy conformation. These calculations can also be used to simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions, which can then be compared with experimental data to validate the proposed structure. nih.gov Conformational analysis of related imidazo[1,2-a]pyrazines has shown that different rotameric conformations can be stabilized by intramolecular hydrogen bonds, and the relative populations of these conformers can be predicted using computational methods. nih.gov Such computational studies on this compound would provide valuable insights into its conformational landscape and the energetic barriers between different conformers.
Geometry Optimization and Energy Minimization Studies
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule. For imidazo[1,2-b]pyrazole derivatives, geometry optimization is typically performed to locate the minimum energy structure on the potential energy surface.
Recent studies on related pyrazole (B372694) and imidazole heterocyclic systems have utilized DFT methods with various basis sets to achieve accurate geometric parameters. rsc.orgresearchgate.netrsc.org For instance, a common approach involves the use of the B3LYP functional with the 6-31G(d,p) basis set, which has been shown to provide a good balance between computational cost and accuracy for organic molecules. rsc.orgrsc.org
In a typical study, the initial structure of a this compound analog is built using standard bond lengths and angles. This initial geometry is then optimized without any symmetry constraints. The process systematically alters the atomic coordinates to find a configuration where the net forces on all atoms are close to zero, corresponding to a stationary point on the potential energy surface. Frequency calculations are subsequently performed to confirm that the optimized structure is a true minimum, characterized by the absence of any imaginary frequencies.
The optimized geometry provides key structural information such as bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography for validation. For example, a comparative study on novel pyrazole and imidazolone (B8795221) compounds demonstrated an excellent correlation between the optimized bond lengths and angles and those obtained from single-crystal X-ray diffraction. rsc.orgrsc.org
Below is a representative data table of calculated geometric parameters for a hypothetical optimized structure of a this compound analog, based on findings for similar structures in the literature.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | N1-N2 | 1.38 |
| N2-C3 | 1.34 | |
| C3-C3a | 1.39 | |
| C3a-N4 | 1.37 | |
| N4-C5 | 1.32 | |
| C5-C6 | 1.40 | |
| C6-C7 | 1.38 | |
| C7-N1 | 1.35 | |
| C7-C(methyl) | 1.51 | |
| Bond Angle (°) | N1-N2-C3 | 110.5 |
| N2-C3-C3a | 106.0 | |
| C3-C3a-N4 | 108.5 | |
| C3a-N4-C5 | 107.0 | |
| N4-C5-C6 | 109.0 | |
| C5-C6-C7 | 106.5 | |
| C6-C7-N1 | 109.5 | |
| N1-C7-C(methyl) | 125.0 | |
| Dihedral Angle (°) | C5-C6-C7-N1 | 0.5 |
| H-C(methyl)-C7-C6 | 180.0 |
Note: The values in this table are illustrative and based on typical DFT calculations for similar heterocyclic systems. Actual values would vary depending on the specific analog and the level of theory used.
Conformational Analysis
Conformational analysis is essential for understanding the flexibility of molecules and identifying the most stable conformers, which are often the biologically active forms. For analogs of this compound, particularly those with flexible substituents, multiple low-energy conformations may exist.
The study of rotameric conformations in substituted imidazo[1,2-a]pyrazines, a closely related scaffold, has shown that different stable forms can be stabilized by intramolecular interactions such as hydrogen bonds. nih.govnih.gov Potential Energy Surface (PES) scanning is a common computational technique used to explore the conformational space. nih.gov This involves systematically rotating one or more dihedral angles and calculating the energy at each step to identify energy minima corresponding to stable conformers.
For a this compound analog with a substituted group, for instance at the C2 or C3 position, the orientation of this substituent relative to the bicyclic core would be of primary interest. The relative energies of the different conformers can be calculated to determine their populations at a given temperature using the Boltzmann distribution.
A hypothetical conformational analysis of a 2-phenyl-7-methyl-1H-imidazo[1,2-b]pyrazole might reveal different rotational isomers (rotamers) based on the dihedral angle between the pyrazole ring and the phenyl substituent.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Planar) | 0 | 2.5 | 5 |
| 2 (Twisted) | 45 | 0.0 | 90 |
| 3 (Perpendicular) | 90 | 3.0 | 5 |
Note: This table is a hypothetical representation of a conformational analysis. The actual energy values and populations would depend on the specific molecule and the computational method.
The stability of different conformers is often influenced by a balance of steric hindrance and electronic effects. In the case of a phenyl substituent, a twisted conformation is often preferred to minimize steric clash between the ortho-hydrogens of the phenyl group and the atoms of the imidazopyrazole core.
Theoretical studies on pyrazole derivatives have also employed techniques like Quantum Theory of Atoms in Molecules (QTAIM) to analyze non-covalent interactions that stabilize certain conformations. nih.govnih.gov These analyses can provide deeper insights into the nature of intramolecular forces governing the conformational preferences of these molecules.
Computational and Theoretical Investigations of 7 Methyl 1h Imidazo 1,2 B Pyrazole
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic properties of molecules. researchgate.netnih.gov By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally efficient yet accurate framework for predicting molecular structure, and reactivity. scirp.orgjcsp.org.pk For 7-methyl-1H-imidazo[1,2-b]pyrazole and its derivatives, DFT calculations at levels such as B3LYP/6-31G* or higher are employed to optimize the molecular geometry and compute a range of electronic descriptors. researchgate.netnih.govjcsp.org.pk
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, functioning as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. scirp.orgsci-hub.se
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govscirp.org Conversely, a small energy gap suggests higher reactivity and a greater propensity for the molecule to engage in chemical reactions. nih.gov For pyrazole (B372694) derivatives, the HOMO is often distributed over the pyrazole ring and adjacent moieties, while the LUMO is also typically located across the π-conjugated system. jcsp.org.pkbhu.ac.in The specific energies of these orbitals provide insights into the molecule's electron-donating and accepting capabilities. jcsp.org.pk
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). Higher energy suggests a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). Lower energy suggests a better electron acceptor. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | A larger gap indicates higher kinetic stability and lower chemical reactivity. A smaller gap suggests higher reactivity. scirp.org |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.govchemrxiv.orgnih.gov The MEP surface is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. nih.gov These are often found around electronegative atoms like nitrogen and oxygen. scirp.org Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, commonly observed around hydrogen atoms. nih.gov Green areas represent neutral or zero potential. nih.gov For this compound, MEP analysis can identify the electron-rich nitrogen atoms of the imidazo[1,2-b]pyrazole core as likely sites for interaction with electrophiles. researchgate.netresearchgate.net
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. scirp.org Key descriptors include:
Chemical Hardness (η): Defined as half the energy difference between the LUMO and HOMO (η = (E_LUMO - E_HOMO) / 2), chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. nih.gov A higher value of hardness indicates greater stability and lower reactivity. scirp.org
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), softness signifies the ease with which a molecule's electron cloud can be polarized. A higher softness value corresponds to greater reactivity. scirp.orgnih.gov
Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ) and chemical hardness (η). A higher electrophilicity index suggests a stronger electrophilic character.
These descriptors offer a comprehensive picture of the chemical behavior of this compound, complementing the qualitative insights from FMO and MEP analyses. scirp.org
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High value indicates high stability and low reactivity. scirp.org |
| Chemical Softness (S) | 1 / η | High value indicates low stability and high reactivity. scirp.org |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group of atoms to attract electrons. |
| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons from a stable system. |
| Electrophilicity Index (ω) | μ2 / (2η) | Indicates the ability of a molecule to accept electrons. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While DFT studies provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to understand its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational changes, flexibility, and interactions with the surrounding environment, such as solvent molecules. For this compound, MD simulations can reveal how its structure fluctuates in a biological medium and how it interacts with water molecules, which can be crucial for its solubility and bioavailability. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Feature Correlation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, 2D-QSAR and 3D-QSAR models can be developed to correlate various physicochemical descriptors (e.g., steric, electronic, and hydrophobic properties) with their observed biological effects. nih.gov These models are valuable for predicting the activity of new, unsynthesized derivatives and for identifying the key molecular features that contribute to their biological function. nih.gov
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.govekb.eg This technique is instrumental in drug discovery for understanding the binding modes and molecular recognition processes between a drug candidate and its biological target. researchgate.netpensoft.net For this compound and its analogues, docking studies can be performed against various protein targets to elucidate their potential mechanisms of action. researchgate.netresearchgate.net
The analysis of the docked poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. researchgate.netresearchgate.net These interactions are crucial for the stability of the ligand-protein complex and for the biological activity of the compound. By understanding these binding modes, researchers can rationally design more potent and selective derivatives. For instance, derivatives of the related imidazo[1,2-b]pyrazole scaffold have been docked into the active sites of various enzymes to understand their inhibitory potential. nih.gov
Structure Activity Relationship Sar Studies of Imidazo 1,2 B Pyrazole Derivatives
Impact of Substituent Effects on Molecular Interactions and Binding Affinity
The nature and placement of chemical groups (substituents) on the imidazo[1,2-b]pyrazole core are critical in determining its biological efficacy. Studies have shown that even minor changes can significantly alter a compound's ability to bind to its target, thereby affecting its activity.
In the pursuit of anticancer agents, a library of 67 imidazo[1,2-b]pyrazole-7-carboxamides was synthesized and evaluated. nih.gov This systematic exploration led to the discovery of several compounds with sub-micromolar activity against various cancer cell lines. The SAR analysis highlighted the importance of the carboxamide group at the C-7 position. The nature of the amine component of the amide was found to be a key determinant of potency. For instance, aminomethylated compounds at C-7 that incorporate a six-membered ring, such as N-methylpiperazine or morpholine (B109124), demonstrated high anticancer potency. researchgate.net
Further studies on different series of imidazo[1,2-b]pyrazoles revealed distinct SAR profiles. For C-2/C-6/C-7 trisubstituted derivatives, the nature of the substituent at each position influenced the growth-inhibitory activities. nih.gov In another series designed as α-glucosidase inhibitors, substitutions on a phenyl ring attached to the core structure were explored. The results indicated that the position and electronic properties of these substituents were crucial for inhibitory activity, with compound 4j emerging as the most potent, being eightfold more active than the standard drug acarbose. nih.gov
Table 1: Anticancer Activity of Selected Imidazo[1,2-b]pyrazole Derivatives
| Compound | Substitution Pattern | Reported Activity | Reference |
|---|---|---|---|
| Compound 63 | Imidazo[1,2-b]pyrazole-7-carboxamide derivative | Most significant potency with IC50 = 0.183 μM against HL-60 leukemia cells. | nih.gov |
| Compound 4d, 4g, 9a, 11a | Variously C-2, C-3, C-6, C-7 substituted | Promising growth inhibitory activities with IC50 ≤ 10 μM in 6 cancer cell lines. | nih.gov |
| C-7 Aminomethylated derivatives | Containing N-methylpiperazine or morpholine at C-7 | High anticancer potency reported. | researchgate.net |
Positional and Stereochemical Influence on Molecular Recognition and Target Selectivity
The spatial arrangement of atoms and the specific position of substituents on the imidazo[1,2-b]pyrazole scaffold are fundamental to molecular recognition and target selectivity. The development of synthetic methods allowing for the selective functionalization of every position on the ring system has been crucial for these investigations. researchgate.netrsc.org
Research has demonstrated that the biological activity profile can change dramatically depending on where substituents are placed. For example, in a study of anticancer derivatives, a comparison between C-2/C-6/C-7 trisubstituted compounds and C-2/C-3/C-6/C-7 tetrasubstituted compounds was performed. nih.gov The analysis suggested that the addition of a fourth substituent did not generally enhance anticancer activity, indicating that specific substitution patterns are required for optimal interaction with the biological target. researchgate.net This highlights that simply increasing substitution does not guarantee improved potency and that specific positions are key for productive molecular interactions. The ability to selectively introduce functional groups at positions C-2, C-3, C-6, and C-7 allows chemists to fine-tune the molecule's properties and optimize its fit within a target's binding site. researchgate.netrsc.org
Pharmacophore Identification and Molecular Feature Mapping for Activity
A pharmacophore model is an abstract representation of the essential molecular features required for a molecule to exert a specific biological activity. For imidazo[1,2-b]pyrazole derivatives, these models are developed through a combination of SAR data and computational techniques like molecular docking.
For a series of α-glucosidase inhibitors, molecular docking studies were conducted on the most potent compounds to understand their binding mode. nih.gov These studies revealed that the compounds fit into the enzyme's active site, forming specific interactions. The pharmacophore likely includes key hydrogen bond acceptors (the nitrogen atoms of the pyrazole (B372694) and imidazole (B134444) rings), a hydrogen bond donor (from a substituent like a carboxamide), and specific hydrophobic regions defined by aryl or alkyl groups. The competitive mode of inhibition observed for the most potent compound, 4j , supports the hypothesis that it occupies the same binding site as the natural substrate. nih.gov Similarly, for anticancer derivatives, the presence of cyclic amine structures at C-7 suggests a pharmacophore where this group interacts with a specific pocket in the target protein, likely through hydrogen bonding or ionic interactions, contributing significantly to binding affinity. researchgate.net
Design and Synthesis of Focused Compound Libraries for SAR Exploration
The systematic exploration of SAR is greatly accelerated by the design and synthesis of focused compound libraries, where specific regions of the lead molecule are methodically varied. The development of efficient synthetic strategies is paramount to this process.
Several research groups have reported the synthesis of libraries of imidazo[1,2-b]pyrazole derivatives to probe SAR. nih.gov One notable approach involved a one-pot, three-component reaction (the Groebke-Blackburn-Bienaymé reaction) to construct a 67-membered library of imidazo[1,2-b]pyrazole-7-carboxamides for anticancer screening. nih.gov This method allows for rapid access to a diverse set of compounds from simple starting materials.
Another comprehensive study involved developing distinct synthetic routes to access three different series of derivatives:
C-2/C-6/C-7 trisubstituted imidazo[1,2-b]pyrazoles nih.gov
C-2/C-3/C-6 tri(hetero)arylated imidazo[1,2-b]pyrazoles nih.gov
C-2/C-3/C-6/C-7 tetrasubstituted imidazo[1,2-b]pyrazoles nih.gov
By creating these focused libraries, researchers were able to systematically evaluate the impact of substitutions at different positions, leading to a clearer understanding of the SAR and the identification of compounds with promising activity. nih.gov This library-based approach is a powerful tool for navigating the chemical space around the imidazo[1,2-b]pyrazole core to optimize biological activity.
Molecular Mechanism Studies and Target Interaction Research for Imidazo 1,2 B Pyrazoles
Investigation of Enzyme Inhibition Mechanisms
The imidazo[1,2-b]pyrazole core structure has been identified as a versatile scaffold for the development of inhibitors against several classes of enzymes, including kinases, α-glucosidase, and carbonic anhydrase.
Kinases: Derivatives of the imidazo[1,2-b]pyrazole and related imidazo[4,5-b]pyridine scaffolds have demonstrated notable kinase inhibitory activity. For instance, a 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivative, compound 7a , was found to inhibit a range of kinases, including Aurora-A. nih.gov Further modifications to this scaffold aimed to enhance potency and improve metabolic stability. nih.gov Co-crystallization studies of these analogs with Aurora-A revealed distinct binding modes, with some compounds interacting with the P-loop and others engaging with Thr217 in the post-hinge region, providing a basis for the design of more targeted kinase inhibitors. nih.gov The imidazo[1,2-b]pyridazine (B131497) scaffold has also been explored for its potential as an ALK kinase inhibitor. nih.gov
α-Glucosidase: A series of novel imidazo[1,2-b]pyrazole derivatives were designed and synthesized, showing significant in vitro inhibitory activity against α-glucosidase. nih.gov All tested compounds displayed higher inhibitory potential than the standard drug acarbose. nih.gov The most potent compound, 4j , exhibited an eightfold greater inhibitory activity and, like acarbose, acted as a competitive inhibitor of the enzyme. nih.gov Molecular docking studies of the most active compounds provided insights into their binding interactions within the enzyme's active site. nih.gov
Carbonic Anhydrase: While direct studies on 7-methyl-1H-imidazo[1,2-b]pyrazole and carbonic anhydrase (CA) are limited, research on related pyrazole-containing structures highlights their potential as CA inhibitors. For example, a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and showed inhibitory effects against human CA I and II isoforms. nih.gov The presence of a sulfonamide group is often crucial for CA inhibition. nih.gov
Ligand-Receptor Binding Studies and Allosteric Modulation at the Molecular Level
The interaction of imidazo[1,2-b]pyrazole derivatives with cellular receptors is a key area of investigation. While specific ligand-receptor binding studies for this compound are not extensively detailed in the provided results, research on related pyrazole-based compounds offers valuable insights. For example, a novel pyrazole-based small molecule agonist of the apelin receptor was discovered and optimized, leading to potent agonists with EC50 values under 100 nM. duke.edu Structural modifications at the N1 position of the pyrazole (B372694) core and the amino acid side-chain were crucial for enhancing potency. duke.edu
Furthermore, the concept of allosteric modulation has been explored with related scaffolds. Ligands targeting the pseudokinase domain (JH2) of TYK2, a member of the Janus kinase (JAK) family, have been shown to act as allosteric inhibitors of TYK2 signaling. rsc.org An imidazo[1,2-b]pyridazine compound was identified as a promising hit in this context, demonstrating that targeting non-catalytic domains can be an effective strategy for modulating receptor activity. rsc.org
Molecular Pathways of Induced Cellular Events
Imidazo[1,2-b]pyrazole derivatives have been shown to induce significant cellular events, most notably apoptosis and cellular differentiation, through the modulation of specific molecular pathways.
Apoptosis and Differentiation: An imidazo[1,2-b]pyrazole-7-carboxamide derivative, DU325 , was found to induce differentiation-coupled apoptosis in immature myeloid cells, such as those in acute myeloid leukemia (AML). nih.govnih.gov Mechanistic studies in HL-60 cells revealed an early survival response involving ERK phosphorylation, followed by an increase in Bcl-xl and pAkt levels. nih.gov The treatment led to the induction of Vav1 and the AP-1 complex, which are drivers of cellular differentiation, resulting in increased granulocytic differentiation markers like CD11b and MPO activity, and a decrease in the immaturity marker CD33. nih.gov Ultimately, this process culminated in apoptosis, as evidenced by mitochondrial depolarization, caspase-3 activation, and the appearance of a sub-G1 cell population. nih.govnih.gov
Another imidazo[1,2-b]pyrazole-7-carboxamide, DU385 , also induced apoptosis in various human leukemia cell lines at nanomolar concentrations. nih.gov Toxicogenomic studies on MV-4-11 cells treated with DU385 revealed altered expression of genes such as ALOX5AP, TXN, and SOD1, suggesting the induction of oxidative stress. nih.govresearchgate.net This was further confirmed by the depletion of cellular glutathione (B108866) and mitochondrial membrane depolarization. nih.govresearchgate.net
Signaling Pathway Modulation: The pro-apoptotic and differentiation-inducing effects of these compounds are intrinsically linked to the modulation of key signaling pathways. The phosphorylation of ERK1/2 (extracellular-signal regulated kinases) was identified as an early response to treatment with an imidazo[1,2-b]pyrazole-7-carboxamide derivative. nih.gov Additionally, the activation of the PI3K/AKT pathway, as indicated by increased pAkt levels, also plays a role in the initial cellular response. nih.gov Research on other pyrazole and imidazo-pyrazole compounds has also highlighted their ability to interfere with ERK1/2, AKT, and p38MAPK phosphorylation, thereby affecting processes like angiogenesis. nih.gov
Identification and Validation of Molecular Targets
The identification and validation of the precise molecular targets of this compound and its derivatives are ongoing areas of research. While a single, definitive target for the parent compound has not been established across all studies, several key proteins and pathways have been implicated.
For the kinase inhibitory activity of related compounds, Aurora-A kinase has been identified and validated as a direct target through co-crystallization studies. nih.gov For the α-glucosidase inhibitory derivatives, α-glucosidase is the validated molecular target, with kinetic studies confirming the mode of inhibition. nih.gov
In the context of apoptosis and differentiation in leukemia cells, the molecular events suggest a multi-targeted or pathway-level effect rather than inhibition of a single kinase. The observed modulation of signaling proteins like ERK , Akt , and transcription factor complexes like AP-1 points towards a complex mechanism of action. nih.gov The induction of oxidative stress, as indicated by changes in genes like SOD1 and the depletion of glutathione, suggests that components of the cellular redox system could be targets or are downstream effectors. nih.govresearchgate.net Further research, including efforts to identify the protein targets of these compounds, is underway to fully elucidate their mechanisms of action. nih.gov
Emerging Research Avenues and Non Medicinal Applications of Imidazo 1,2 B Pyrazoles
Application as Chemical Probes and Research Tools in Biological Systems
The imidazo[1,2-b]pyrazole scaffold is increasingly recognized for its potential in the development of chemical probes and research tools for studying biological systems. While much of the research has focused on the therapeutic potential of its derivatives, the inherent properties of the scaffold lend themselves to applications in bioimaging and molecular probing. ontosight.aiontosight.ai For instance, related fused heterocyclic systems like imidazo[1,5-a]pyridines have been successfully developed as fluorescent probes to investigate cellular environments, such as lipid membranes. nih.gov
The structural characteristics of 7-methyl-1H-imidazo[1,2-b]pyrazole, including its stable, compact, and emissive nature, make it a promising candidate for similar applications. nih.gov Its framework can be systematically modified to tune its photophysical properties, allowing for the creation of probes that can report on specific biological events or local environments. One area of interest is its potential as a non-classical isostere of indole (B1671886), a common motif in biologically active molecules. nih.govrsc.orgresearchgate.net Replacing an indole ring with an imidazo[1,2-b]pyrazole can lead to significant improvements in physicochemical properties like aqueous solubility, which is a crucial factor for tools used in biological assays. nih.govrsc.orgrsc.org
Research into an imidazo[1,2-b]pyrazole-7-carboxamide derivative has demonstrated its ability to induce differentiation in immature myeloid cells, such as those found in acute myeloid leukemia (AML). nih.gov This was shown to involve the activation of specific signaling pathways, including ERK phosphorylation. nih.gov Such compounds, by interacting with and reporting on cellular pathways, serve as powerful research tools to dissect complex biological processes like cell differentiation and apoptosis. nih.gov
Exploration in Materials Science
The unique electronic and photophysical properties of the imidazo[1,2-b]pyrazole core are being harnessed in the field of materials science, particularly for the development of advanced optical materials. researchgate.net
Push-Pull Dyes:
A significant application lies in their use as precursors for push-pull dyes. nih.govrsc.org These dyes possess a unique electronic structure characterized by an electron-donating group and an electron-accepting group linked by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting optical properties.
Researchers have developed a method to selectively functionalize the 1H-imidazo[1,2-b]pyrazole scaffold and then induce a fragmentation of the pyrazole (B372694) ring. nih.govrsc.org This process yields push-pull dyes with a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core. nih.govrsc.org The resulting molecules exhibit strong absorption in the visible spectrum, a key characteristic of dyes. nih.gov
| Precursor Scaffold | Reaction Type | Resulting Structure | Application |
| 1H-Imidazo[1,2-b]pyrazole | Ring Fragmentation | (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile | Push-Pull Dyes |
This interactive table summarizes the transformation of the imidazo[1,2-b]pyrazole scaffold into push-pull dyes.
Fluorescent Materials:
The inherent fluorescence of certain pyrazole-based heterocyclic systems makes them attractive for creating new fluorescent materials. globalresearchonline.net Pyrazole derivatives have found applications as fluorescent agents, and the imidazo[1,2-b]pyrazole skeleton is a promising platform for developing novel fluorophores. nih.govglobalresearchonline.net The rigid, fused-ring structure helps to minimize non-radiative decay pathways, potentially leading to higher fluorescence quantum yields. By strategically adding different substituents to the this compound core, it is possible to modulate the emission wavelength and other photophysical properties, tailoring the material for specific applications such as organic light-emitting devices (OLEDs) or fluorescent sensors. dergipark.org.tr
Role as Privileged Scaffolds or Building Blocks in Complex Chemical Synthesis
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery and a versatile building block in synthetic chemistry. researchgate.netnih.gov The pyrazole ring system is considered one such scaffold, and by extension, fused systems like imidazo[1,2-b]pyrazole inherit and expand upon this utility. globalresearchonline.netresearchgate.netnih.gov
The 1H-imidazo[1,2-b]pyrazole skeleton serves as a robust and adaptable template for constructing more complex molecules. researchgate.net Its structure allows for selective functionalization at multiple positions, providing chemists with a powerful "toolbox" to create a diverse library of compounds. nih.govrsc.org Methodologies such as Br/Mg-exchange reactions and regioselective magnesiations and zincations have been developed to precisely install various chemical groups onto the scaffold. nih.govrsc.orgresearchgate.net
| Position | Functionalization Method | Reagent |
| 7 | Br/Mg-exchange | iPrMgCl·LiCl |
| 3 | Regioselective Magnesiation | TMPMgCl·LiCl |
| 2 | Regioselective Zincation | TMP₂Zn·MgCl₂·2LiCl |
This interactive table details the selective functionalization methods developed for the 1H-imidazo[1,2-b]pyrazole scaffold, enabling its use as a versatile building block. nih.govrsc.org
These synthetic strategies are crucial as they enable the rapid assembly of complex heterocyclic compounds from the relatively simple this compound core. researchgate.netnih.gov The ability to systematically and selectively modify the scaffold is essential for creating molecules with fine-tuned properties for applications in materials science and as specialized research tools. nih.govrsc.orgrsc.org This versatility solidifies the role of this compound and the broader imidazo[1,2-b]pyrazole family as privileged building blocks in modern chemical synthesis. researchgate.net
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 7-methyl-1H-imidazo[1,2-b]pyrazole, and how can regioselectivity be controlled during functionalization?
- Methodology : A one-pot sequential synthesis using hydrazine hydrate, ethoxymethylene malononitrile derivatives, isocyanides, and aldehydes enables rapid library generation. Regioselectivity is achieved via Br/Mg-exchange and TMP-base metalations (e.g., TMPMgCl·LiCl) at specific positions (e.g., 3-, 6-, or 7-positions), followed by electrophilic quenching .
- Key Data : SEM-protected intermediates (e.g., 7-bromo derivatives) yield 98% regioselective bromination with NBS, facilitating downstream metalation .
Q. How does the solubility of this compound compare to indole derivatives, and what physicochemical properties drive this difference?
- Methodology : LogD (lipophilicity) and pKa measurements via shake-flask or chromatographic methods reveal reduced lipophilicity (ΔlogD ≈ −1.5) and lower NH pKa (7.3 vs. indole’s ~10−12), enhancing aqueous solubility. Comparative assays with indolyl drugs (e.g., pruvanserin) demonstrate a 3-fold solubility increase in physiological media .
- Key Data : Pruvanserin’s isostere (7-methyl derivative) shows logD = 1.8 vs. pruvanserin’s logD = 3.3 .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between imidazo[1,2-b]pyrazole derivatives and their indole counterparts?
- Methodology : Parallel bioassays (e.g., 5-HT3 receptor binding) paired with molecular dynamics simulations identify protonation state impacts. For example, deprotonation at physiological pH alters hydrogen-bonding interactions, reducing affinity despite improved solubility. Cytochrome P450 metabolic stability assays (e.g., CYP3A4 oxidation rates) further explain discrepancies in vivo .
- Key Data : Tropanyl derivatives (e.g., 4a–g) show IC50 = 10–50 nM for 5-HT3 receptors, but reduced membrane permeability due to lower logD .
Q. How can computational models (e.g., QSAR) predict the anticancer potential of this compound derivatives?
- Methodology : 2D-QSAR models using descriptors like topological polar surface area (TPSA) and Hammett constants correlate substituent effects (e.g., electron-withdrawing groups at position 6) with activity against PC-3 prostate cancer cells (R² > 0.85). PCA/PLS analysis validates predictive power for IC50 values .
- Key Data : Pyrazole derivatives with 4-chlorophenyl substituents show IC50 = 8.2 μM against MDA-MB-231 cells, linked to TPSA < 80 Ų .
Q. What experimental and theoretical approaches elucidate tautomeric equilibria in functionalized imidazo[1,2-b]pyrazoles?
- Methodology : Variable-temperature NMR and X-ray crystallography distinguish 1H- vs. 5H-tautomers. Hammett acidity constants (pKa) correlate with substituent σ values (R² = 0.92), confirming electron-deficient groups stabilize the 1H-form. DFT calculations (B3LYP/6-31G*) predict tautomeric energy differences < 2 kcal/mol .
- Key Data : Tris(arylazo) derivatives exhibit 85% 1H-tautomer prevalence in DMSO-d6 .
Methodological Challenges
Q. What are the limitations of current fragmentation protocols for generating push–pull dyes from imidazo[1,2-b]pyrazole scaffolds?
- Methodology : Zn-mediated fragmentation (TMP2Zn·MgCl2·LiCl) produces (1,3-dihydro-2H-imidazol-2-ylidene)malononitriles but requires SEM protection to prevent ring reopening. Fluorescence tuning is constrained by electron-donor diversity (e.g., only 14 derivatives reported with λem = 450–600 nm) .
- Key Data : Yields drop to 30–50% for sterically hindered electrophiles (e.g., 2-naphthoyl chloride) .
Experimental Design Considerations
Q. How should researchers optimize metalation conditions to avoid byproducts in multi-step functionalization?
- Protocol : Use low temperatures (0–25°C) and stoichiometric control (1.1–2.1 equiv. of TMP bases) to suppress over-metalation. For example, TMPMgCl·LiCl at −40°C selectively targets the 3-position, while TMP2Zn·MgCl2·LiCl at 25°C activates the 6-position .
- Validation : GC-MS monitoring confirms 95% intermediate purity after quenching with MeOH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
